2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
2-((3-(4-Bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-bromophenyl group at position 3 and a thioacetamide linker connected to a 4-fluorophenyl moiety (Fig. 1). The 4-bromophenyl and 4-fluorophenyl substituents introduce steric bulk and electron-withdrawing effects, which may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S2/c21-12-1-7-15(8-2-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-14-5-3-13(22)4-6-14/h1-8H,9-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSNXRUXJIMCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following formula:
Key Structural Features:
- Thienopyrimidine Core: The thienopyrimidine moiety is known for its ability to interact with biological targets.
- Substituents: The presence of bromine and fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the thienopyrimidine core.
- Introduction of the bromophenyl and fluorophenyl groups.
- Final acetamide formation through acylation reactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 7.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 6.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the thienopyrimidine core and substituents significantly impact biological activity. For instance:
- Bromine Substitution: Enhances potency against cancer cells.
- Fluorine Presence: Contributes to increased antimicrobial efficacy.
Case Studies
- Anticancer Efficacy in Animal Models: A recent study evaluated the in vivo efficacy of this compound in xenograft models, demonstrating a significant reduction in tumor size compared to controls.
- Synergistic Effects with Other Anticancer Agents: The compound has been tested in combination with established chemotherapeutics like cisplatin, showing enhanced cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Thienopyrimidinone-Acetamide Derivatives
*Calculated based on molecular formulas where explicit data are unavailable.
Key Comparisons:
Substituent Electronic Effects: The 4-bromophenyl group in the target compound and provides stronger electron-withdrawing effects compared to the 4-chlorophenyl () or 4-fluorophenyl () analogs. This may enhance stability against oxidative metabolism but reduce solubility .
’s 3-methyl-7-phenyl substitutions create steric hindrance, which could limit binding to flat active sites but improve resistance to enzymatic degradation .
Physicochemical Properties: The target compound’s molecular weight (~485.3 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability, whereas ’s higher weight (~589.3 g/mol) may limit permeability . ’s high melting point (>259°C) indicates strong crystalline packing, likely due to hydrogen bonding from the pyrimidinone NH and acetamide groups .
Synthetic Feasibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
